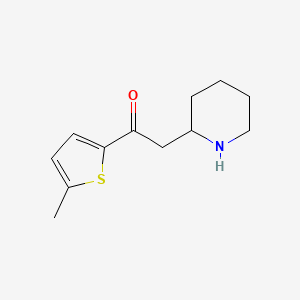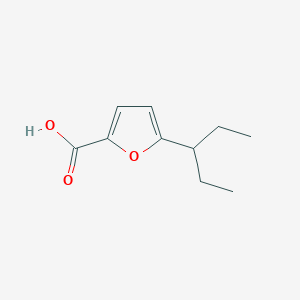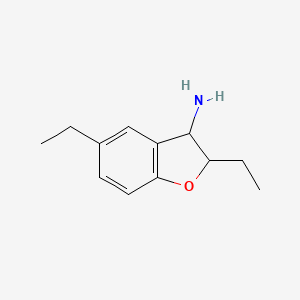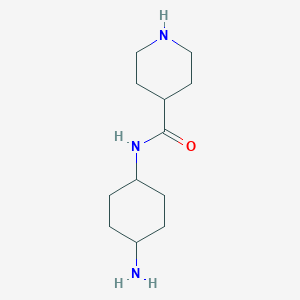![molecular formula C8H13NO2 B13303766 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)
2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid is a bicyclic amino acid derivative with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C8H13NO2, and it has a molecular weight of 155.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid typically involves the cyclopropanation of allylic carbamates followed by functionalization of the resulting bicyclic structure . One common method involves the use of the Wittig-Furukawa reagent (Zn(CH2I)2) for cyclopropanation, which is followed by various functionalization steps to introduce the amino and acetic acid groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can be used to replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or hydroxyl groups .
Scientific Research Applications
2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, particularly in the context of neurotransmission and receptor binding.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid involves its interaction with specific molecular targets, such as metabotropic glutamate receptors (mGluRs). It acts as an agonist for group II mGlu receptors, modulating neurotransmission and potentially offering therapeutic benefits for neurological disorders . The compound’s bicyclic structure allows it to fit into the receptor binding sites, triggering downstream signaling pathways that result in its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): A potent agonist for group II mGlu receptors, structurally related to 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid.
2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate (LY379268): Another related compound with similar receptor binding properties.
2-Thia-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate (LY389795): Similar in structure and function to the aforementioned compounds.
Uniqueness
This compound is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as an agonist for group II mGlu receptors sets it apart from other similar compounds, making it a valuable tool in neurological research and drug development .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(2-amino-2-bicyclo[3.1.0]hexanyl)acetic acid |
InChI |
InChI=1S/C8H13NO2/c9-8(4-7(10)11)2-1-5-3-6(5)8/h5-6H,1-4,9H2,(H,10,11) |
InChI Key |
WEODFZZSVXOPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)

![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)

![2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13303724.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)

![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)




